

# An In-depth Technical Guide to Calcium Dobesilate (CAS No. 20123-80-2)

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## Compound of Interest

Compound Name: 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Cat. No.: B056892

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Disclaimer: The provided CAS number 20123-44-6 is not well-documented. This guide focuses on the chemically similar and well-researched compound, Calcium Dobesilate (CAS No. 20123-80-2), assuming a typographical error in the original query.

This technical guide provides a comprehensive overview of Calcium Dobesilate, a vasoprotective and angioprotective agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activities, and mechanisms of action.

## Chemical and Physical Properties

Calcium Dobesilate is a synthetic molecule known for its ability to reduce capillary permeability and improve microcirculation.<sup>[1][2]</sup> Its key properties are summarized in the tables below.

### Table 1: Chemical Identification

Identifier	Value
CAS Number	20123-80-2[3]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> CaO <sub>10</sub> S <sub>2</sub> [3]
Molecular Weight	418.41 g/mol [3]
Synonyms	2,5-Dihydroxybenzenesulfonic acid calcium salt, Calcium 2,5-dihydroxybenzenesulfonate, Doxium[1][4]
InChI Key	MVEKZZYTDBDHRF-UHFFFAOYSA-N[1]
Canonical SMILES	O=S(C1=CC(O)=CC=C1O) ([O-])=O.O=S(C2=CC(O)=CC=C2O)([O-])=O. [Ca+2][3]

**Table 2: Physical and Chemical Properties**

Property	Value
Physical Form	White or almost white hygroscopic powder[5]
Melting Point	>300 °C (with decomposition)[6]
Solubility	Soluble in DMSO (41 mg/mL)[7]
Topological Polar Surface Area (TPSA)	195.32 Å²[3]
LogP	-0.377[3]
Hydrogen Bond Donors	4[3]
Hydrogen Bond Acceptors	10[3]
Rotatable Bonds	2[3]

## Biological Activity and Therapeutic Applications

Calcium Dobesilate is primarily used in the treatment of vascular disorders.[1] Its therapeutic applications are rooted in its vasoprotective and antioxidant properties.

- **Diabetic Retinopathy:** It is widely used to treat diabetic retinopathy, a microvascular complication of diabetes.[2] It helps to slow the progression of the disease by reducing microvascular permeability and preventing the breakdown of the blood-retinal barrier.[2][8]
- **Chronic Venous Insufficiency:** The compound is effective in managing symptoms of chronic venous insufficiency, such as edema and inflammation, by improving venous tone and microcirculation.[1][9]
- **Hemorrhoidal Disease:** Due to its anti-inflammatory and vasoprotective effects, it is also used in the treatment of hemorrhoids.[2]
- **Antioxidant and Anti-inflammatory Effects:** Calcium Dobesilate exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress.[9] It also exerts anti-inflammatory effects by inhibiting the release of inflammatory mediators.[9]
- **Anti-apoptotic Effects:** In vitro studies have shown that Calcium Dobesilate can inhibit cell apoptosis in the venous wall by regulating the expression of Bcl-2 and p53.[7]

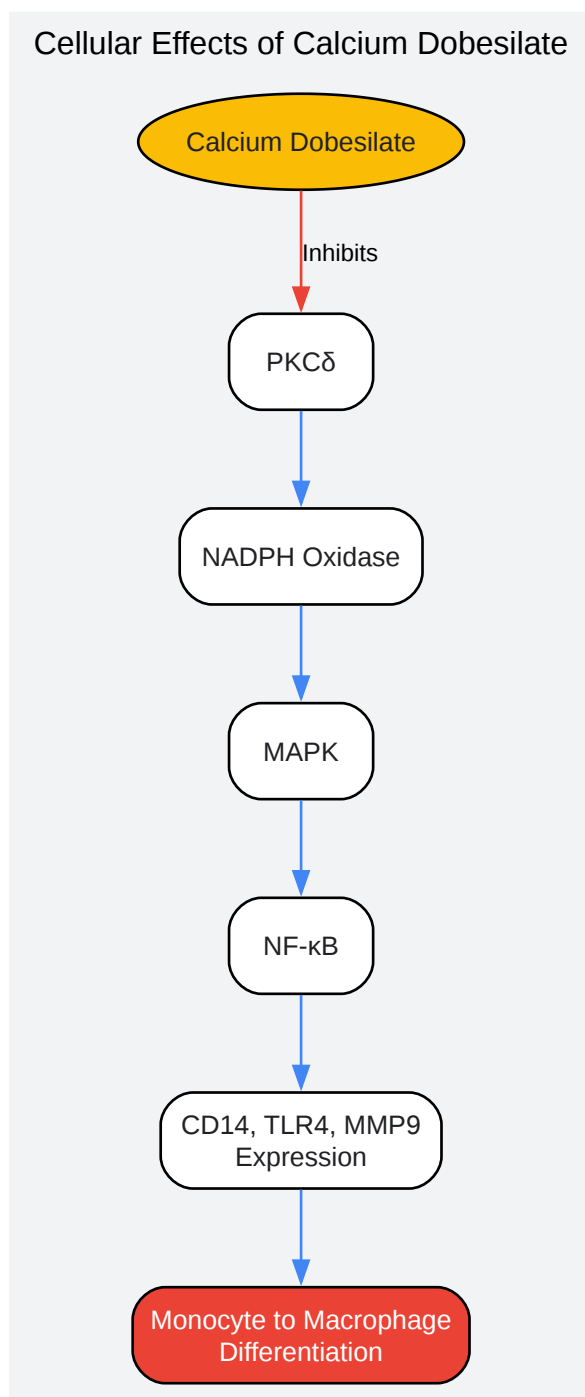
## Mechanism of Action and Signaling Pathways

The vasoprotective effects of Calcium Dobesilate are multi-faceted, involving the modulation of several signaling pathways and cellular processes.

The primary mechanism of action involves the stabilization of endothelial cells, reduction of capillary permeability, and inhibition of platelet aggregation.[1][9] It has been shown to increase the production of endothelial nitric oxide (NO) by enhancing the activity of nitric oxide synthase.[2]

A key signaling pathway modulated by Calcium Dobesilate involves Protein Kinase C delta (PKC $\delta$ ), NADPH Oxidase, Mitogen-Activated Protein Kinases (MAPK), and Nuclear Factor kappa B (NF- $\kappa$ B).[10] By modulating this pathway, Calcium Dobesilate can reduce the expression of CD14, Toll-like Receptor 4 (TLR4), and Matrix Metalloproteinase-9 (MMP9) during the differentiation of monocytes to macrophages, which has potential therapeutic implications for atherosclerosis.[10]

Furthermore, it has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced endothelial proliferation, angiogenesis, and vascular permeability.[8]



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Figure 1: Signaling pathway modulated by Calcium Dobesilate.

## Experimental Protocols

This section provides an overview of methodologies for the synthesis, analysis, and biological evaluation of Calcium Dobesilate.

## Synthesis of High-Purity Calcium Dobesilate

A method for preparing high-purity Calcium Dobesilate has been described, which involves the following steps:[11]

- **Treatment of Crude Product:** A coarse product of Calcium Dobesilate is treated with an organic solvent such as acetone, ethyl acetate, or a mixture of the two.[11]
- **Recrystallization:** The treated product is then recrystallized using an aqueous solution of ethanol (typically 60-95%).[11]

This process yields a high-purity product suitable for pharmaceutical use.[11]

## Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the estimation of Calcium Dobesilate in bulk drug form.[12]

- **Column:** Enable C18 Kromasil (250 × 4.6 mm; 5μ)[12]
- **Mobile Phase:** Acetonitrile (0.1%): Ortho-phosphoric acid in water (20:80)[12]
- **Flow Rate:** 1 mL/min[12]
- **Detection:** UV detector at 310 nm[12]
- **Validation:** The method was validated according to ICH Q2 (R1) guidelines and was found to be simple, precise, accurate, and linear over a range of 80–120 μg/mL.[12]

## In Vitro Biological Assay: Endothelial Cell Tube Formation Assay

This assay is used to assess the anti-angiogenic potential of compounds like Calcium Dobesilate.[13]

- Cell Culture: Primary or immortalized endothelial cells are cultured and serum-starved prior to the assay.[\[13\]](#)
- Plating: The endothelial cells are combined with conditioned media (containing the test compound) and plated on a basement membrane extract (e.g., Matrigel).[\[13\]](#)
- Tube Formation: The formation of tube-like structures is observed over several hours.[\[13\]](#)
- Quantification: The newly formed tubules are visualized using light or fluorescent microscopy and quantified using specialized software.[\[13\]](#)

## Experimental Workflow: In Vitro Angiogenesis Assay

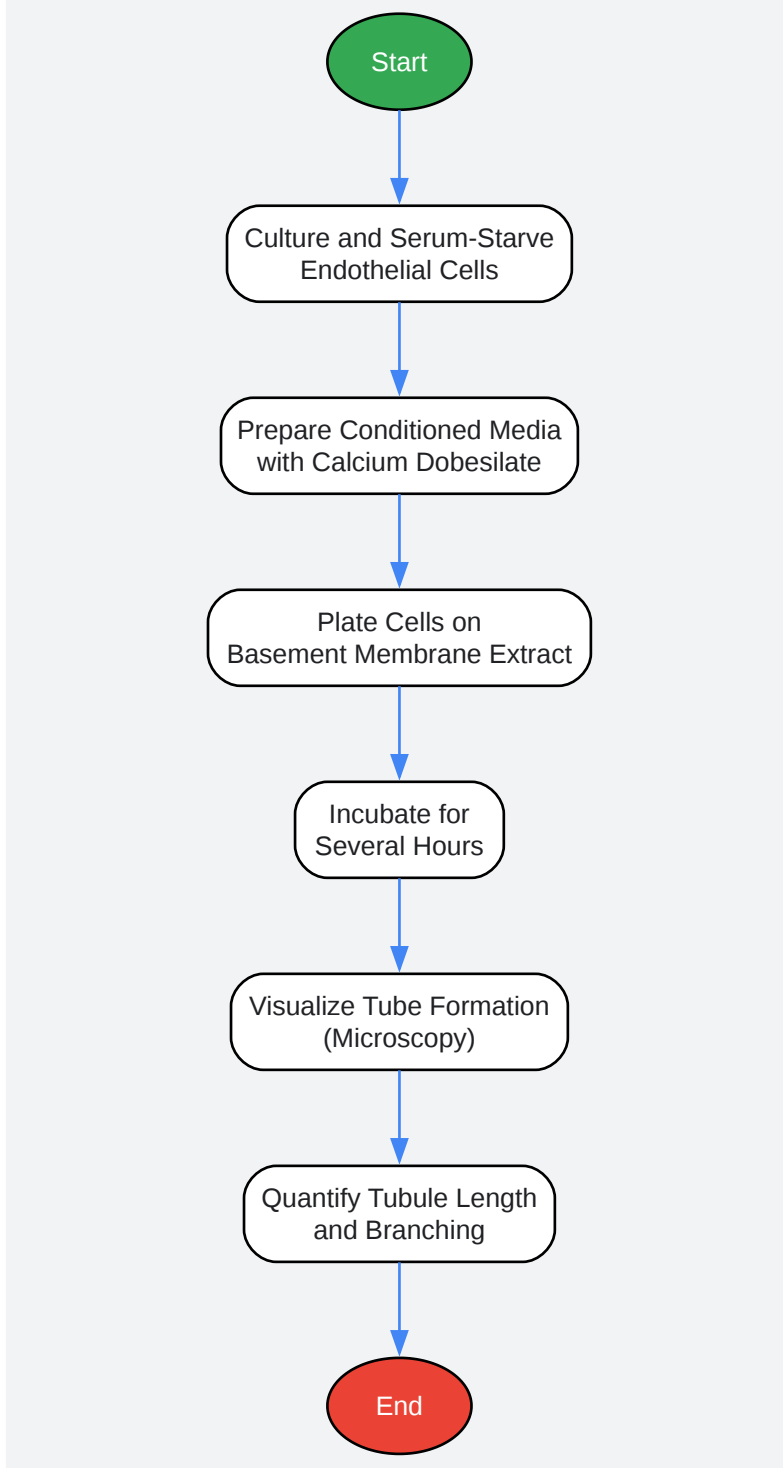
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Figure 2: Workflow for an in vitro angiogenesis assay.

## In Vivo Animal Model: Streptozotocin-Induced Diabetic Retinopathy

This is a common animal model to study the efficacy of drugs for diabetic retinopathy.[14]

- **Induction of Diabetes:** Diabetes is induced in rodents (mice or rats) by intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic  $\beta$ -cells.[14][15]
- **Drug Administration:** After the onset of hyperglycemia, the animals are treated with Calcium Dobesilate (e.g., via oral gavage) for a specified period.[8]
- **Evaluation of Retinopathy:** The progression of diabetic retinopathy is assessed by various methods, including:
  - Measurement of retinal vascular permeability.[8]
  - Histological analysis of retinal tissue to assess for changes in capillary structure and cell loss.[14]
  - Measurement of biochemical markers of inflammation and oxidative stress in the retina.[16]

## Conclusion

Calcium Dobesilate is a well-established vasoprotective agent with a multi-faceted mechanism of action. Its ability to improve microcirculation, reduce capillary permeability, and exert antioxidant and anti-inflammatory effects makes it a valuable therapeutic option for diabetic retinopathy and chronic venous insufficiency. Further research into its modulation of specific signaling pathways, such as the PKC $\delta$ -NADPH Oxidase-MAPK-NF- $\kappa$ B pathway, may reveal new therapeutic applications for this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation of Calcium Dobesilate and other vasoprotective agents.

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